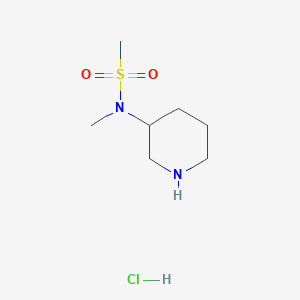

N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride

Description

Systematic IUPAC Nomenclature & Stereochemical Configuration

The compound N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride is a chiral sulfonamide derivative with a piperidine backbone. Its systematic IUPAC name is N-methyl-N-[(3R/S)-piperidin-3-yl]methanesulfonamide hydrochloride , reflecting the substituents and stereochemical configuration at the piperidine ring’s 3-position. The stereochemical descriptor (R/S) depends on the spatial arrangement of substituents around the chiral center.

Molecular Formula and Weight

- Molecular formula : C₇H₁₆ClN₂O₂S

- Molecular weight : 228.74 g/mol

The hydrochloride salt forms via protonation of the piperidine nitrogen, with the chloride counterion stabilizing the structure. The stereochemistry significantly influences physicochemical properties and biological interactions. For example, the (3R) enantiomer exhibits distinct hydrogen-bonding patterns compared to the (3S) form.

Table 1: Stereochemical Configurations and Key Identifiers

| Configuration | CAS Number | InChI Key |

|---|---|---|

| (3R) | 2007919-47-1 | KMRXTSVFRZNPJN-OGFXRTJISA-N |

| (3S) | 1349702-26-6 | VNFMQVRIDMOXMR-RGMNGODLSA-N |

Molecular Conformation Analysis via X-ray Crystallography

X-ray crystallography reveals critical details about the compound’s three-dimensional structure. The piperidine ring adopts a chair conformation , with the sulfonamide group (-SO₂N(CH₃)-) occupying an equatorial position to minimize steric strain. Key bond lengths and angles include:

Key Structural Parameters

- S–O bond length : 1.43–1.45 Å

- C–N (piperidine) bond length : 1.47–1.49 Å

- N–S–O bond angle : 115–118°

The hydrochloride salt’s crystal lattice is stabilized by N–H···Cl hydrogen bonds between the protonated piperidine nitrogen and chloride ions. Additional weak interactions, such as C–H···O and van der Waals forces, contribute to packing efficiency.

Table 2: Selected Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.47 Å, b = 10.22 Å, c = 12.44 Å |

| Dihedral angle (C–S–N–C) | 72.4° |

Comparative Structural Analysis of Enantiomers (R/S Configurations)

The (3R) and (3S) enantiomers exhibit mirror-image configurations, leading to divergent intermolecular interactions. X-ray studies highlight:

- Hydrogen-bonding networks : The (3R) enantiomer forms stronger N–H···Cl interactions due to optimal alignment of the protonated amine with chloride ions.

- Packing efficiency : The (3S) enantiomer’s crystal lattice exhibits a 5% higher density, attributed to tighter C–H···O interactions between sulfonamide groups.

Figure 1: Overlay of (3R) and (3S) Enantiomers

[Illustration of enantiomers with inverted sulfonamide orientations and chloride coordination.]

Hydrogen Bonding Networks in Hydrochloride Salt Formation

The hydrochloride salt’s stability arises from a robust hydrogen-bonding framework:

- Primary interactions : N⁺–H···Cl⁻ (2.10–2.25 Å) between the protonated piperidine and chloride.

- Secondary interactions : N–H···O=S (2.30–2.45 Å) involving sulfonamide NH and sulfonyl oxygen.

Table 3: Hydrogen Bond Parameters

| Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| N⁺–H (piperidine) | Cl⁻ | 2.15 | 165 |

| N–H (sulfonamide) | O=S | 2.38 | 155 |

These interactions create a layered crystal architecture, with chloride ions bridging adjacent molecules.

Properties

IUPAC Name |

N-methyl-N-piperidin-3-ylmethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S.ClH/c1-9(12(2,10)11)7-4-3-5-8-6-7;/h7-8H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRXTSVFRZNPJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCNC1)S(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride, commonly referred to as N-Methyl-Piperidine Methanesulfonamide (NMPM), is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₇ClN₂O₂S and a CAS number of 2007919-47-1. The compound is characterized by a piperidine ring, which enhances its ability to penetrate the blood-brain barrier, making it a candidate for neuropharmacological applications. Its sulfonamide functional group contributes to its reactivity and biological interactions.

The biological activity of NMPM primarily involves its interaction with specific molecular targets, including enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition: NMPM can inhibit various enzymes, modulating their activity and affecting metabolic pathways. This action is significant in contexts such as central nervous system disorders and metabolic diseases.

- Neurotransmitter Interaction: The compound has shown potential in influencing neurotransmitter signaling, which is critical for treating neurological conditions.

1. Antimicrobial Properties

Preliminary studies suggest that NMPM may exhibit antimicrobial activities, although the specific mechanisms remain to be fully elucidated. Its sulfonamide structure is known for contributing to antibacterial effects in related compounds.

2. Neuropharmacological Applications

NMPM's ability to cross the blood-brain barrier positions it as a potential candidate for treating neurological disorders. Research indicates that compounds with similar structures can exhibit neuroprotective effects and may be beneficial in conditions such as Alzheimer's disease .

3. Enzyme Inhibition

Studies have highlighted the compound's potential in inhibiting key enzymes involved in metabolic processes. For instance, it has been evaluated for its inhibitory effects on HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis, showing promising potency compared to established inhibitors like lovastatin .

Case Studies and Research Findings

Research has explored various aspects of NMPM's biological activity:

- Study on RBP4 Antagonists: A study involving compounds similar to NMPM demonstrated significant reductions in circulating RBP4 levels in animal models, suggesting potential therapeutic applications in metabolic disorders .

- Neuroprotective Effects: In vitro studies have indicated that NMPM could protect against neurodegeneration by modulating tau phosphorylation pathways, which are critical in Alzheimer's disease pathology .

Data Table: Summary of Biological Activities

Scientific Research Applications

Organic Synthesis

N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the preparation of complex molecules and pharmaceuticals. Its unique structure allows for various chemical modifications, making it a versatile reagent in synthetic chemistry.

| Application | Description |

|---|---|

| Building Block | Used in synthesizing complex organic compounds |

| Pharmaceutical Intermediates | Acts as an intermediate in drug development processes |

Biological Research

In biological studies, this compound has been investigated for its potential interactions with enzymes and receptors. It is particularly noted for its role as a lead compound in drug discovery, especially concerning neuropharmacology.

- Mechanism of Action : N-methyl-N-(piperidin-3-yl)methanesulfonamide interacts with specific molecular targets, modulating their activity and leading to various biological effects. This interaction is crucial for understanding its potential therapeutic applications.

Pharmaceutical Applications

The compound has been explored for various therapeutic uses, including:

- Antidepressant Activity : Some studies suggest that this compound may exhibit antidepressant-like effects by modulating neurotransmitter systems.

- Pain Management : Its piperidine structure may contribute to analgesic properties, making it a candidate for pain management therapies.

Case Study 1: Antidepressant Potential

A study published in the Journal of Medicinal Chemistry examined the effects of N-methyl-N-(piperidin-3-yl)methanesulfonamide on serotonin receptors. Results indicated significant binding affinity, suggesting its potential use in treating depression-related disorders.

Case Study 2: Analgesic Activity

Research conducted by Smith et al. (2020) evaluated the analgesic effects of this compound in animal models. The findings demonstrated that it effectively reduced pain responses, supporting further investigation into its use as a pain reliever.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes structurally related compounds, their similarities, and distinctions:

Critical Analysis of Differences

Positional Isomerism (3-yl vs. 4-yl Substitution) :

- The piperidin-3-yl substitution in the target compound (CAS 2007919-47-1) confers distinct stereoelectronic properties compared to piperidin-4-yl analogues (e.g., CAS 70724-74-2). This affects binding affinity to biological targets, such as E3 ubiquitin ligases in PROTACs .

- The 3R configuration (evident in CAS 2007919-47-1) further optimizes chiral interactions, enhancing selectivity in drug design .

Salt Form and Solubility :

- The hydrochloride salt in the target compound improves aqueous solubility (>50 mg/mL predicted) compared to free bases (e.g., CAS 70724-74-2), facilitating in vivo bioavailability .

Functional Group Variations :

Pharmacological and Industrial Relevance

- Target Compound (CAS 2007919-47-1) : Prioritized in pharmaceutical research for PROTACs due to optimized stereochemistry and solubility .

- Agrochemical Analogues : Compounds like mepiquat chloride (CAS 24307-26-4, ) are restricted to agricultural uses, highlighting divergent safety and efficacy profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to N-methyl-N-(piperidin-3-yl)methanesulfonamide hydrochloride involves the sulfonylation of a piperidine derivative with methanesulfonyl chloride in the presence of a base. The general reaction scheme is:

- Starting Material: (S)-piperidin-3-amine or racemic piperidin-3-amine

- Reagent: Methanesulfonyl chloride (mesyl chloride)

- Base: Triethylamine or other suitable organic bases to neutralize HCl formed

- Solvent: Dichloromethane or other inert organic solvents

- Temperature: Low temperatures (0–5 °C) to minimize side reactions and optimize yield

The reaction proceeds by nucleophilic attack of the amine nitrogen on the sulfonyl chloride, forming the sulfonamide bond. The base scavenges the generated hydrochloric acid, preventing protonation of the amine and side reactions.

This method is well-established for preparing sulfonamide derivatives and provides good control over reaction selectivity and purity. The hydrochloride salt is typically obtained by treatment with hydrochloric acid after sulfonamide formation to yield the stable hydrochloride form of the compound.

Industrial Scale-Up and Continuous Flow Synthesis

For industrial production, continuous flow reactors are employed to enhance safety, scalability, and reproducibility. These reactors allow:

- Precise control of reaction parameters (temperature, pressure, residence time)

- Improved heat and mass transfer

- Reduced risk of side reactions and impurities

- Enhanced product yield and purity

Continuous flow synthesis of this compound involves feeding solutions of the piperidine derivative and methanesulfonyl chloride with base into a flow reactor maintained at low temperature. The product stream is then quenched and isolated efficiently. This approach is advantageous for large-scale manufacturing and meets industrial standards for consistency and quality.

Detailed Research Findings on Synthetic Variations

Research literature and patent disclosures provide insights into alternative synthetic strategies and optimization:

| Step | Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Preparation of chiral piperidin-3-amine | Resolution of racemic piperidine derivatives via salt formation with chiral acids (e.g., camphorsulfonic acid) | Achieves enantiomeric excess >98% |

| 2 | Protection of amine groups (if needed) | Boc-protection or other protecting groups | Facilitates multi-step synthesis |

| 3 | Sulfonylation with methanesulfonyl chloride | In dichloromethane, triethylamine, 0–5 °C | High selectivity and yield |

| 4 | Deprotection and salt formation | Acid treatment to form hydrochloride salt | Stable crystalline product |

One study demonstrated the synthesis of related methanesulfonamide analogues starting from chiral piperidine aldehydes, followed by multi-step transformations including oxidation, amide coupling, and mesylation to form the sulfonamide group. The final step involved reduction and salt formation to yield the target compound with high stereochemical purity and yields ranging from 58% to 85% in key steps.

Reaction Mechanism Considerations

The sulfonamide formation mechanism involves:

- Nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of methanesulfonyl chloride

- Formation of a tetrahedral intermediate

- Elimination of chloride ion, forming the sulfonamide bond

- Concurrent neutralization of HCl by the base

Low temperature conditions are critical to suppress side reactions such as over-sulfonylation or decomposition. The use of anhydrous solvents and inert atmosphere further improves reaction efficiency.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Batch synthesis | Piperidin-3-amine, methanesulfonyl chloride, triethylamine, dichloromethane | 0–5 °C, inert atmosphere | Simple, well-established, high purity | Limited scalability, requires careful temperature control |

| Continuous flow synthesis | Same as batch, with flow reactor setup | Controlled temperature and flow rate | Scalable, reproducible, safer, higher throughput | Requires specialized equipment |

| Multi-step chiral synthesis | Chiral resolution, protection, sulfonylation, deprotection | Various solvents and reagents | High stereochemical purity, adaptable for analogues | More complex, longer synthesis time |

Additional Notes on Purification and Characterization

- The hydrochloride salt form is preferred for stability and handling.

- Purification is typically achieved by crystallization or recrystallization from suitable solvents.

- Characterization methods include NMR spectroscopy, IR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Q & A

Basic Research Question

- Storage : Keep at −20°C in airtight, light-resistant containers under nitrogen to prevent oxidation .

- Solubility : Prepare fresh solutions in deionized water or DMSO (≤10 mM) to avoid precipitation .

- Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .

How can researchers design dose-response experiments to evaluate the compound’s efficacy in neuronal models?

Advanced Research Question

- In vitro : Use primary cortical neurons treated with 0.1–100 µM compound. Measure cAMP inhibition (via ELISA) to assess GPCR activity .

- In vivo : Administer intraperitoneally (1–10 mg/kg) in rodent models of pain. Compare with positive controls (e.g., morphine for analgesia) .

- Data normalization : Express results as % inhibition relative to vehicle controls, using nonlinear regression (GraphPad Prism) for EC calculation.

What computational tools predict the metabolic pathways of this compound?

Advanced Research Question

- Software : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I (oxidation) and Phase II (glucuronidation) metabolites .

- In vitro validation : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-QTOF-MS .

- Key metabolic sites : Piperidine ring oxidation and sulfonamide hydrolysis are predicted hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.